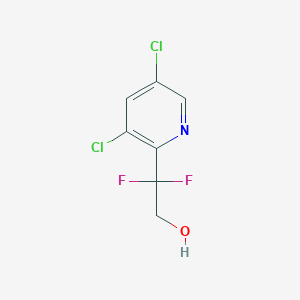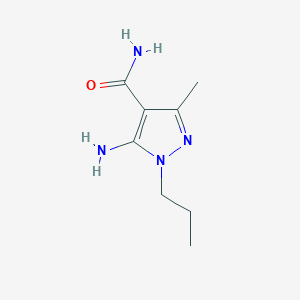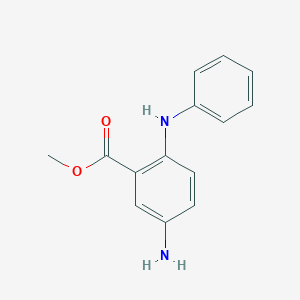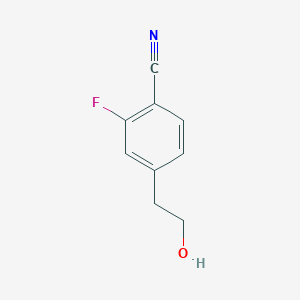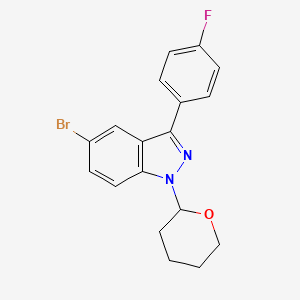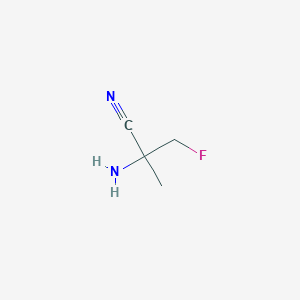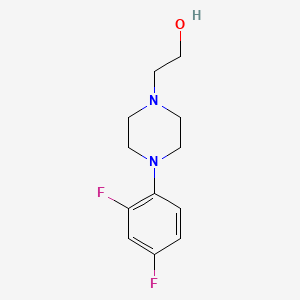
4-(2,4-Difluorophenyl)-1-piperazineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Difluorophenyl)-1-piperazineethanol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-1-piperazineethanol typically involves the reaction of 2,4-difluoroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of piperazine attacks the fluorinated aromatic ring, resulting in the formation of the desired product.
-
Step 1: Formation of Intermediate
Reactants: 2,4-difluoroaniline, piperazine
Solvent: Ethanol or methanol
Catalyst: Acid catalyst such as hydrochloric acid
Conditions: Reflux at elevated temperature (80-100°C) for several hours
-
Step 2: Purification
- The reaction mixture is cooled and the product is isolated by filtration or extraction.
- The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Difluorophenyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperature
-
Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C)
Conditions: Room temperature, atmospheric pressure
-
Substitution
Reagents: Sodium methoxide, sodium hydride
Conditions: Anhydrous conditions, elevated temperature
Major Products Formed
Oxidation: Formation of 2-[4-(2,4-Difluorophenyl)piperazin-1-yl]acetaldehyde or 2-[4-(2,4-Difluorophenyl)piperazin-1-yl]acetone.
Reduction: Formation of 2-[4-(2,4-Dihydroxyphenyl)piperazin-1-yl]ethanol.
Substitution: Formation of derivatives with different substituents on the aromatic ring.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2,4-Difluorophenyl)-1-piperazineethanol involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may act on serotonin and dopamine receptors.
Comparaison Avec Des Composés Similaires
4-(2,4-Difluorophenyl)-1-piperazineethanol can be compared with other piperazine derivatives, such as:
Cetirizine: An antihistamine used to treat allergic reactions.
Fluoxetine: A selective serotonin reuptake inhibitor used to treat depression.
Risperidone: An antipsychotic used to treat schizophrenia and bipolar disorder.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which imparts distinct pharmacological properties. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a promising candidate for further drug development.
Propriétés
Formule moléculaire |
C12H16F2N2O |
|---|---|
Poids moléculaire |
242.26 g/mol |
Nom IUPAC |
2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16F2N2O/c13-10-1-2-12(11(14)9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 |
Clé InChI |
SPGATEIFHQEXHX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



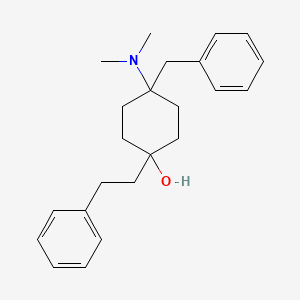
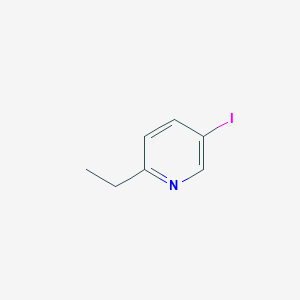
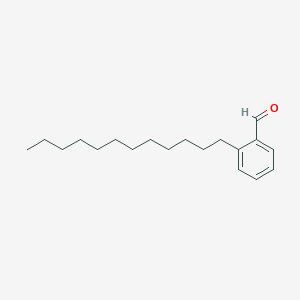
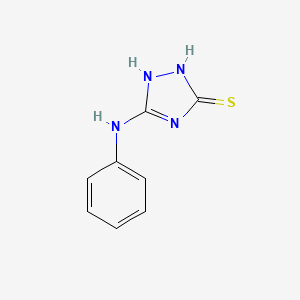
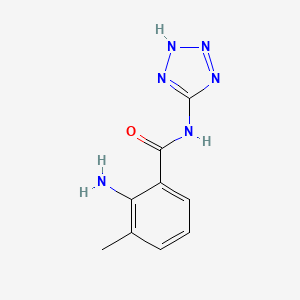

![5-(Hydroxymethyl)-5-[2-(octadecyloxy)ethyl]oxolan-2-one](/img/structure/B8558047.png)
